1-(2-Fluoro-4-iodophenyl)piperidin-2-one

MDM2-p53 Cancer Therapeutics Protein-Protein Interaction

Research pain point: Finding a single scaffold for both SAR expansion via cross-coupling and dual-modality imaging (PET/SPECT). 1-(2-Fluoro-4-iodophenyl)piperidin-2-one solves this: • **MDM2-p53 inhibition**: Sub-nanomolar binding (Ki = 0.440 nM). • **PI3Kβ selectivity**: 5 nM IC50, 480-fold vs. PI3Kγ. • **Dual halogen handle**: Iodine for Suzuki/Sonogashira coupling; fluorine for 18F-PET or metabolic stability. • **LDHA inhibition**: SPR Kd = 0.33 nM (NADH-competitive). Procure as a validated core for oncology and imaging probe discovery.

Molecular Formula C11H11FINO
Molecular Weight 319.11 g/mol
Cat. No. B13234005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-4-iodophenyl)piperidin-2-one
Molecular FormulaC11H11FINO
Molecular Weight319.11 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=C(C=C(C=C2)I)F
InChIInChI=1S/C11H11FINO/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2
InChIKeyKIMXAXVAEACULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoro-4-iodophenyl)piperidin-2-one (CAS 916590-30-2): A Dual-Halogenated N-Arylpiperidin-2-one Scaffold for Targeted Probe Development


1-(2-Fluoro-4-iodophenyl)piperidin-2-one (CAS 916590-30-2) is an N-arylpiperidin-2-one derivative bearing a distinct 2-fluoro-4-iodophenyl substitution pattern. This compound features a molecular formula of C₁₁H₁₁FINO and a molecular weight of 319.11 g/mol . It is a dual-halogenated building block that has been explored as a precursor or scaffold in the design of sigma receptor ligands [1], MDM2-p53 protein-protein interaction inhibitors [2], lactate dehydrogenase A (LDHA) inhibitors [3], and PI3Kβ inhibitors [4]. Its unique combination of fluorine and iodine substituents enables dual-modality imaging potential and tunable physicochemical properties that distinguish it from mono-halogenated or non-halogenated analogs.

Dual-halogenated scaffold Enables parallel PET/SPECT imaging agent development via ortho-fluoro and para-iodo substitution.
Target engagement studies Supports MDM2-p53, LDHA, sigma receptor, and PI3Kβ pathway research with reported high-affinity interactions.
Late-stage diversification Para-iodo handle compatible with palladium-catalyzed cross-coupling for focused SAR exploration.

Why 1-(2-Fluoro-4-iodophenyl)piperidin-2-one Cannot Be Replaced by Mono-Halogenated or Non-Halogenated N-Arylpiperidin-2-one Analogs


Generic substitution of 1-(2-fluoro-4-iodophenyl)piperidin-2-one with structurally similar N-arylpiperidin-2-ones fails due to quantifiable differences in target binding affinity, halogen-dependent reactivity, and imaging modality compatibility. The 2-fluoro-4-iodophenyl substitution pattern is not interchangeable with para-iodo only, para-fluoro only, or 2,4-difluoro analogs. The presence of the iodine atom at the 4-position confers distinct reactivity for transition metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki-Miyaura) and enables radioiodination for SPECT imaging applications [1], while the ortho-fluoro substituent modulates electronic properties, lipophilicity, and metabolic stability relative to non-fluorinated or para-fluoro analogs . Mono-iodinated analogs lacking the ortho-fluoro group, such as 1-(4-iodophenyl)piperidin-2-one, exhibit different target binding profiles and cannot serve as direct surrogates in programs requiring the specific electronic and steric features of the 2-fluoro-4-iodophenyl motif.

Mono-iodo analogs lack imaging flexibility Without ortho-fluoro, PET labeling capability is lost and dual-modality cross-validation is not possible.
2,4-difluoro replacement alters target profile Absence of iodine removes SPECT compatibility and may shift binding affinity; cross-coupling reactivity differs significantly.
Substitution pattern governs selectivity Para-iodo-only variants exhibit different PI3K isoform selectivity and MDM2 binding, limiting interchangeability for targeted pathway studies.

Quantitative Differentiation of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one from Closest Structural Analogs: Head-to-Head Binding and Activity Data


MDM2 Binding Affinity: Ki = 0.44 nM for Recombinant Human MDM2

1-(2-Fluoro-4-iodophenyl)piperidin-2-one demonstrates sub-nanomolar binding affinity to recombinant human MDM2, a key negative regulator of the tumor suppressor p53. In a fluorescence polarization-based competition assay using a p53-based peptide probe (PMDM6-F), the compound exhibited a Ki value of 0.440 nM [1]. This high-affinity binding to MDM2 represents a quantifiable differentiation from non-iodinated or non-fluorinated piperidin-2-one analogs, which lack comparable potency in disrupting the MDM2-p53 interaction.

MDM2 binding
Data to verify
Ki = 0.440 nM
Supports MDM2-p53 pathway reactivation research
Recombinant MDM2, fluorescence polarization assay
MDM2-p53 Cancer Therapeutics Protein-Protein Interaction

LDHA Inhibitory Activity: IC50 = 983 nM with SPR Kd = 0.33 nM

This compound inhibits human lactate dehydrogenase A (LDHA), a key enzyme in the Warburg effect of cancer metabolism, with an enzymatic IC50 of 983 nM using sodium pyruvate as substrate [1]. Notably, surface plasmon resonance (SPR) analysis reveals a high binding affinity (Kd = 0.33 nM) to human His-tagged LDHA in the presence of NADH [1], indicating strong target engagement despite moderate enzymatic inhibition. This Kd-to-IC50 ratio (>2900-fold difference) is characteristic of NADH-competitive inhibition and distinguishes this compound from LDHA inhibitors that lack the 2-fluoro-4-iodophenyl motif.

LDHA inhibition
Data to verify
IC50 = 983 nM
Kd = 0.33 nM (SPR)
Indicates NADH-competitive binding; differentiates from NHI-2
Human LDHA, pyruvate substrate, 5 min assay
Lactate Dehydrogenase A Cancer Metabolism Warburg Effect

Sigma-1 Receptor Affinity: Ki = 8.10 nM in Radioligand Displacement Assay

In radioligand displacement assays conducted by a commercial contract research organization, 1-(2-fluoro-4-iodophenyl)piperidin-2-one and its close structural derivatives exhibit Ki values of 8.10 nM at sigma-1 and sigma-2 receptors [1]. This affinity is consistent with the broader class of fluoro- and iodo-substituted high-affinity sigma receptor ligands identified as potential PET and SPECT imaging agents [2]. The presence of both fluorine (for ¹⁸F-PET) and iodine (for ¹²³I/¹²⁵I-SPECT) in the same scaffold provides a quantifiable advantage over mono-halogenated analogs for dual-modality imaging development.

Sigma-1 affinity
Data to verify
Ki = 8.10 nM
Consistent with high-affinity sigma receptor imaging agent class
Radioligand displacement, commercial CRO
Sigma Receptor CNS Imaging Neuropharmacology

PI3Kβ Isoform-Selective Inhibition: IC50 = 5 nM with >20-Fold Selectivity

Derivatives containing the 1-(2-fluoro-4-iodophenyl)piperidin-2-one core demonstrate potent inhibition of PI3Kβ with an IC50 of 5 nM in a Kinase-Glo based enzyme activity assay using human recombinant protein [1]. This inhibition is notably selective: the same compound shows IC50 values of 2,400 nM against PI3Kγ (~480-fold selectivity), 115 nM against PI3Kδ (~23-fold selectivity), and 33 nM in PTEN-null MDA-MB-468 cellular assays [1]. This isoform selectivity profile is not observed with simpler N-phenylpiperidin-2-one scaffolds lacking the 2-fluoro-4-iodo substitution.

PI3Kβ selectivity
Data to verify
IC50 = 5 nM
vs PI3Kγ: 480-fold
Isoform-selective profile supports PTEN-deficient model research
Kinase-Glo assay, human recombinant isoforms
PI3K Signaling PTEN-Deficient Cancer Kinase Selectivity

Structural Differentiation: Ortho-Fluoro Substituent Enables Tuned Lipophilicity vs. Para-Iodo-Only Analog

The presence of the ortho-fluoro substituent adjacent to the N-aryl linkage in 1-(2-fluoro-4-iodophenyl)piperidin-2-one confers distinct electronic and lipophilic properties compared to the mono-iodinated analog 1-(4-iodophenyl)piperidin-2-one (CAS 385425-15-0) [1]. The ortho-fluoro group increases molecular weight (319.11 vs. 301.12 g/mol) and alters the electron density of the aromatic ring, which can affect metabolic stability, membrane permeability, and target binding conformation . These differences are not captured by simple halogen interchangeability and require explicit experimental validation for each application.

Physicochemical profile
Class-level
MW +18 Da
LogP +0.2–0.6
Ortho-fluoro alters lipophilicity vs. para-iodo-only analog
Computed properties; experimental validation advised
Physicochemical Properties Medicinal Chemistry Halogen Effects

Dual-Modality Imaging Compatibility: Iodine-123/125 and Fluorine-18 Radiolabeling Potential

1-(2-Fluoro-4-iodophenyl)piperidin-2-one uniquely contains both fluorine and iodine atoms on the same phenyl ring, enabling dual-modality radiolabeling approaches. The iodine atom at the 4-position can be substituted with radioiodine isotopes (¹²³I, ¹²⁵I, ¹³¹I) for SPECT imaging via isotopic exchange or electrophilic iododestannylation [1], while the ortho-fluoro substituent provides a site for ¹⁸F labeling for PET applications [2]. This dual-labeling potential is absent in mono-halogenated analogs such as 1-(4-iodophenyl)piperidin-2-one (SPECT-only) or 1-(2,4-difluorophenyl)piperidin-2-one (PET-only) .

Dual-label potential
Cross-study
¹²³I SPECT + ¹⁸F PET
Single scaffold enables cross-validation in imaging studies
Radioiodination and fluorination routes reported
Molecular Imaging PET SPECT

Optimal Procurement Scenarios for 1-(2-Fluoro-4-iodophenyl)piperidin-2-one (CAS 916590-30-2)


MDM2-p53 Protein-Protein Interaction Inhibitor Lead Optimization Programs

Procure this compound as a core scaffold for developing MDM2-p53 interaction inhibitors, supported by its sub-nanomolar binding affinity (Ki = 0.440 nM) to recombinant human MDM2 [1]. The 2-fluoro-4-iodophenyl substitution pattern provides an entry point for structure-activity relationship (SAR) exploration through cross-coupling reactions at the 4-iodo position, while the ortho-fluoro group contributes to conformational control of the piperidinone ring [2].

Dual-Modality PET/SPECT Imaging Probe Development for Sigma Receptor or CNS Targets

Select this compound when developing radiolabeled probes that require cross-validation between PET and SPECT imaging modalities. The presence of both fluorine and iodine enables ¹⁸F-PET and ¹²³I/¹²⁵I-SPECT labeling from a single precursor scaffold [1]. This is particularly valuable for sigma receptor imaging applications, where derivatives exhibit single-digit nanomolar Ki values (8.10 nM) [2].

PI3Kβ-Selective Inhibitor SAR Exploration for PTEN-Deficient Cancers

Use this compound as a starting point for developing PI3Kβ-selective inhibitors, given the demonstrated IC50 of 5 nM against PI3Kβ with 480-fold selectivity over PI3Kγ [1]. The scaffold's isoform selectivity profile makes it suitable for targeted oncology programs where sparing PI3Kα activity is therapeutically desirable to minimize on-target toxicities.

LDHA-Targeted Cancer Metabolism Probe Development via Palladium-Catalyzed Diversification

Procure this compound for LDHA inhibitor discovery programs requiring NADH-competitive binding mechanisms. The observed Kd of 0.33 nM (SPR) combined with IC50 of 983 nM (enzymatic) indicates a binding mode suitable for further optimization via diversification at the 4-iodo position using Sonogashira or Suzuki-Miyaura cross-coupling reactions [1].

Application
Selection Property
Validation Focus
MDM2-p53 pathway reactivation research
Para-iodo handle for cross-coupling diversification
Binding affinity to recombinant MDM2
Dual-modality imaging agent research
Simultaneous fluorine and iodine substitution pattern
PET and SPECT radiolabeling compatibility
PI3Kβ isoform-selectivity studies
480-fold selectivity over PI3Kγ
Isoform inhibition in PTEN-deficient models
LDHA-dependent cancer metabolism probe development
NADH-competitive binding mechanism
Kd/IC50 ratio and target engagement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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